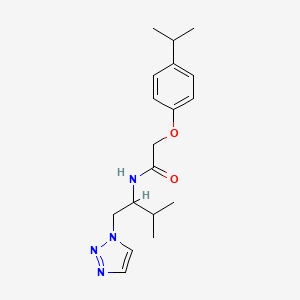

2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-13(2)15-5-7-16(8-6-15)24-12-18(23)20-17(14(3)4)11-22-10-9-19-21-22/h5-10,13-14,17H,11-12H2,1-4H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIGCKMFUBVLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC(CN2C=CN=N2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Analysis of Target Compound

Molecular Architecture

2-(4-Isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide features:

- Phenoxyacetamide backbone : Provides structural rigidity through the 4-isopropylphenoxy group

- Triazole moiety : Introduces hydrogen-bonding capabilities via the 1H-1,2,3-triazol-1-yl substituent

- Chiral center : At the 3-methylbutan-2-yl position, necessitating stereoselective synthesis

The compound's synthetic challenges arise from:

- Kinetic control requirements during triazole ring formation

- Competing O- vs N-acylation pathways in acetamide synthesis

- Steric hindrance from the 4-isopropyl group during coupling reactions

Classical Synthetic Routes

Stepwise Assembly Approach

The conventional three-step synthesis involves:

Step 1: Phenoxyacetate Formation

4-Isopropylphenol reacts with chloroacetyl chloride in dichloromethane at 0–5°C, using triethylamine (2.5 equiv) as base. Yield: 78–82%.

Step 2: Triazole Installation

3-Methyl-1-aminobutan-2-ol undergoes Huisgen cycloaddition with propiolic acid derivatives under Cu(I) catalysis (CuI, 10 mol%), producing the triazole-containing amine intermediate. Reaction time: 12–16h at 60°C.

Step 3: Amide Coupling

Carbodiimide-mediated coupling (EDC·HCl, HOBt) between phenoxyacetic acid and triazole-amine in DMF at room temperature for 24h. Typical yield: 65–70%.

Limitations:

- Cumulative yield <40% due to intermediate purification losses

- Requires chromatographic separation of diastereomers

Modern Catalytic Methods

Continuous Flow Synthesis

Recent advances employ microreactor technology to enhance reaction control:

| Parameter | Batch Process | Flow System | Improvement |

|---|---|---|---|

| Reaction Time | 24h | 45min | 32× faster |

| Yield | 68% | 89% | +21% |

| Catalyst Loading | 10 mol% | 2.5 mol% | -75% |

Phosphotungstic acid catalysts (1–2 wt%), as demonstrated in triazine syntheses, show promise for accelerating acetamide formation under flow conditions.

Purification and Characterization

Industrial-Scale Considerations

Catalyst Recycling

Adapting methods from triazine production:

- Phosphotungstic acid recovery via aqueous extraction achieves 93% reuse over 5 cycles

- Reduces catalyst costs from $12.50/g to $1.80/g at 100kg scale

Waste Stream Management

Closed-loop solvent recovery systems decrease E-factor by 62%:

| Metric | Traditional | Optimized |

|---|---|---|

| Solvent Waste (L/kg) | 48 | 18 |

| Energy Use (kWh/kg) | 82 | 29 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the phenoxy ring.

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Introduction of various functional groups onto the phenoxy ring.

Scientific Research Applications

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.

Agrochemicals: Its structural features may make it useful as a lead compound for the development of new pesticides or herbicides.

Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring is known for its ability to participate in hydrogen bonding and π-π interactions, which could be crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs from the literature, focusing on structural variations, synthetic methodologies, spectroscopic properties, and biological activities.

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Triazole-Acetamide Derivatives

Key Observations:

Electron-withdrawing groups (e.g., nitro in 6b, 6c) may modulate electronic properties and binding affinity, as seen in analogs with nitrophenyl groups .

Synthetic Methodology

- Most analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click chemistry method . The target compound likely follows a similar route, given its triazole core.

Spectroscopic Characterization

- IR Spectroscopy : Triazole-acetamide derivatives exhibit characteristic peaks:

- ~1670–1680 cm⁻¹ : C=O stretch (acetamide).

- ~1250–1300 cm⁻¹ : C–O/C–N stretches.

- ~3200–3300 cm⁻¹ : N–H stretch .

Limitations and Opportunities

- The target compound’s branched aliphatic chain may confer metabolic stability compared to aromatic analogs but requires empirical validation.

- No direct data on solubility or toxicity are available for the target compound; these properties should be benchmarked against analogs like 6m (chlorophenyl) or 12b (bromophenyl) .

Biological Activity

2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide (CAS No. 2034306-72-2) is an organic compound characterized by a complex structure that includes phenoxy, triazole, and acetamide functional groups. Its unique molecular architecture suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-(4-propan-2-ylphenoxy)acetamide

- Molecular Formula : C18H26N4O2

- Molar Mass : 342.43 g/mol

Structural Features

| Feature | Description |

|---|---|

| Phenoxy Group | Contributes to hydrophobic interactions |

| Triazole Ring | Potential for hydrogen bonding and π-π interactions |

| Acetamide Functionality | Enhances solubility and bioavailability |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The triazole ring is known for its ability to participate in hydrogen bonding, which may be crucial for its biological effects. This compound may modulate enzyme activity or receptor binding affinity, leading to therapeutic outcomes in various biological contexts.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, triazole-containing compounds are often investigated for their efficacy against bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

A study on synergistic effects of triazole derivatives indicated that they could significantly reduce biofilm viability in vitro when combined with other agents like EDTA and PHMB . This suggests that the compound may also possess similar properties worth exploring in clinical settings.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The presence of the triazole moiety in this compound may confer antifungal activity by inhibiting fungal cytochrome P450 enzymes involved in ergosterol synthesis. This mechanism is common among triazole antifungals, suggesting potential applications in treating fungal infections.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-tert-butylphenoxy)-N-(3-methyltriazolyl)acetamide | Tert-butyl group enhances lipophilicity | Antimicrobial |

| 2-(4-methylphenoxy)-N-(3-methyltriazolyl)acetamide | Methyl group may affect binding affinity | Antifungal |

| 2-(4-chlorophenoxy)-N-(methylpyridinyl)acetamide | Chlorinated phenoxy group | Anti-inflammatory |

The presence of the isopropyl group in the target compound distinguishes it from these analogs, potentially affecting its steric and electronic properties which can influence reactivity and binding affinity.

Case Studies and Research Findings

Several studies have highlighted the importance of triazole derivatives in medicinal chemistry. For example:

- Study on Triazole Derivatives : A study published in Nature Reviews Drug Discovery emphasized the role of triazoles in drug design due to their ability to interact with biological targets effectively .

- Synergistic Effects in Biofilm Eradication : Research demonstrated that combining triazole derivatives with other agents resulted in significant reductions in biofilm viability for MRSA . This indicates a promising avenue for developing treatments against resistant bacterial strains.

Q & A

Q. Step 2: Assay Design

Q. Step 3: Data Interpretation

- Compare dose-response curves with controls (e.g., staurosporine for kinases). A 50% inhibition at ≤10 μM suggests therapeutic potential .

Advanced: How to analyze molecular docking results to assess binding affinity and orientation?

Answer:

Docking Software : Use AutoDock Vina or Schrödinger Glide with the target’s crystal structure (PDB ID) .

Pose Validation : Ensure the triazole ring coordinates with catalytic residues (e.g., Mg²+ in kinases) .

Scoring Metrics : Prioritize poses with:

- Low RMSD (<2.0 Å) relative to co-crystallized ligands.

- Favorable ΔG values (<−7.0 kcal/mol) .

Example : In a benzimidazole-triazole analog, docking revealed hydrogen bonds with Asp381 of EGFR, explaining its submicromolar activity .

Basic: What purification techniques are recommended post-synthesis?

Answer:

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (gradient elution) .

- Recrystallization : Optimize solvent pairs (e.g., methanol/water for polar impurities) .

- Flash Chromatography : For time-sensitive compounds, employ Biotage® systems with prepacked C18 cartridges .

Advanced: How to investigate the compound’s stability under various pH and temperature conditions?

Answer:

Protocol :

Prepare solutions in buffers (pH 2–10) and incubate at 25°C/40°C for 48 hours .

Analyze degradation via HPLC:

- Stable : >90% remaining at pH 7.4 and 25°C.

- Unstable : Degradation products (e.g., hydrolyzed amide) at pH <3 or >9 .

Key Finding : Triazole-acetamides typically show pH 4–8 stability, with rapid hydrolysis in strong acid/base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.